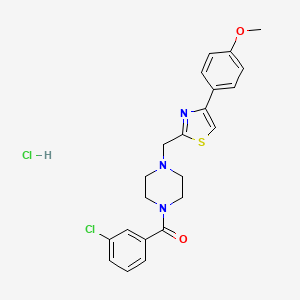

(3-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

Properties

IUPAC Name |

(3-chlorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2S.ClH/c1-28-19-7-5-16(6-8-19)20-15-29-21(24-20)14-25-9-11-26(12-10-25)22(27)17-3-2-4-18(23)13-17;/h2-8,13,15H,9-12,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIHTSRECQQYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities.

Mode of Action

Thiazole derivatives have been shown to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

The compound (3-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that incorporates a thiazole moiety, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Piperazine Derivative Formation : The piperazine moiety is introduced through nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the thiazole and piperazine components to form the target compound.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to the target compound have shown significant activity in picrotoxin-induced convulsion models, with some achieving median effective doses (ED50) lower than standard medications like ethosuximide . The SAR analysis indicates that para-halogen-substituted phenyl groups enhance anticonvulsant efficacy .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazole structures demonstrated IC50 values comparable to doxorubicin against Jurkat and A-431 cell lines . The presence of electron-withdrawing groups, such as chlorine, has been linked to increased antiproliferative activity .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Thiazole rings can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes essential for biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl and thiazole moieties significantly affect biological activity. Key findings include:

- Chlorine Substitution : The presence of chlorine in the 3-position of the phenyl ring enhances anticonvulsant and anticancer activities .

- Methoxy Group Influence : The methoxy group at the para position on the phenyl ring has been shown to improve bioactivity by stabilizing interactions with biological targets .

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various thiazole derivatives, one compound exhibited a significant reduction in seizure duration compared to controls, indicating potential for further development as an anticonvulsant agent .

- Cytotoxicity Testing : Another study involving thiazole-based compounds revealed that certain analogues displayed potent cytotoxicity against multiple cancer cell lines, suggesting their viability as lead compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in substituent placement, heterocyclic cores, or appended functional groups. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric properties compared to the 4-chlorophenoxy group in or the fluorophenyl groups in . Chlorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy groups improve solubility .

Molecular Weight and Pharmacokinetics :

Pharmacological Potential and Activity Trends

- Piperazine-Thiazole Derivatives : Compounds like and are often explored for CNS targets (e.g., serotonin or dopamine receptors) due to piperazine’s conformational flexibility and thiazole’s bioisosteric mimicry of phenyl rings .

Table 2: Hypothetical Activity Comparison

Q & A

Q. What are the key synthetic routes for preparing (3-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via condensation of 4-methoxyphenyl-substituted thioamides with α-haloketones (e.g., using methyl thioacetate and aldehydes as in ).

- Step 2 : Piperazine functionalization via nucleophilic substitution or reductive amination (e.g., hydrogenation with 2,3-diazetidinone, as noted in ).

- Step 3 : Methanone coupling using Friedel-Crafts acylation or Ullmann-type reactions (analogous to ).

Q. Optimization Strategies :

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical Methods :

- HPLC : Use a C18 column (ACN:H₂O gradient, 1.0 mL/min) with UV detection at 254 nm.

- NMR : Key signals include:

- ¹H NMR (DMSO-d₆): δ 7.8–7.2 (aromatic protons), δ 4.5 (piperazine-CH₂), δ 3.8 (OCH₃).

- ¹³C NMR : 165–170 ppm (ketone C=O), 150–155 ppm (thiazole C-S).

- Mass Spectrometry : ESI-MS [M+H]+ calculated for C₂₃H₂₂ClN₃O₂S: 452.1; observed: 452.3 .

Advanced Research Questions

Q. How does the crystal structure of related compounds inform conformational analysis of this molecule?

Crystallographic data from analogous compounds (e.g., and ) reveal:

- Torsional angles : The thiazole-piperazine linkage adopts a gauche conformation (dihedral angle ~60°), favoring intramolecular H-bonding between the piperazine N-H and thiazole S atom.

- Packing interactions : π-π stacking between chlorophenyl and methoxyphenyl groups stabilizes the lattice (distance ~3.5 Å).

- Unit cell parameters : Monoclinic systems (e.g., a = 6.0686 Å, b = 18.6887 Å) are common, as in .

Q. What experimental strategies are recommended for evaluating the compound’s biological activity, particularly in kinase inhibition assays?

Assay Design :

- Kinase selectivity panels : Test against 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.

- Cellular assays : Use MTT viability tests on cancer cell lines (IC₅₀ calculations).

- Structural analogs : Compare with pyrazolone derivatives () showing IC₅₀ < 1 µM for EGFR.

Q. Data Interpretation :

Q. How can environmental degradation pathways of this compound be modeled under laboratory conditions?

Methodology (from ) :

- Hydrolysis : Incubate in pH 7.4 buffer at 37°C; monitor via LC-MS for cleavage of the methanone group.

- Photolysis : Expose to UV light (254 nm); quantify degradation products (e.g., chlorophenol derivatives).

- Microbial degradation : Use soil slurry assays; identify metabolites via HRMS.

Q. Key Findings :

- Half-life in water: ~14 days (hydrolysis-dominated).

- Bioaccumulation potential: LogP ~3.2 suggests moderate risk .

Q. What computational approaches are effective in predicting the compound’s structure-activity relationships (SAR)?

In Silico Strategies :

- Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to map binding poses.

- QSAR Models : Train on datasets of thiazole-piperazine analogs (R² > 0.85 for IC₅₀ prediction).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

Q. Validation :

Methodological Considerations

Q. How should researchers handle discrepancies in reported biological activity data for this compound?

Root Cause Analysis :

- Solubility issues : Use DMSO stocks <0.1% to avoid precipitation (validate via dynamic light scattering).

- Assay variability : Standardize ATP concentrations (e.g., 10 µM for kinase assays).

Q. Resolution :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Guidelines (from and ) :

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Storage : Desiccated at −20°C in amber vials (stable >12 months).

- Spill Management : Neutralize with 5% NaHCO₃ and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.